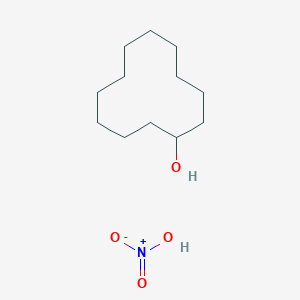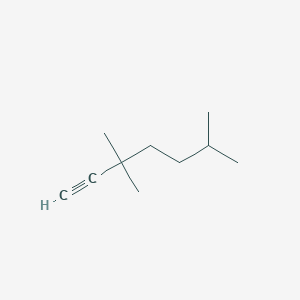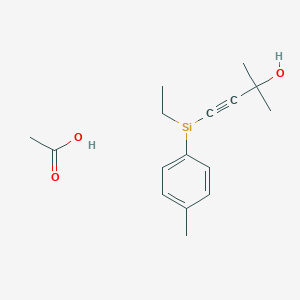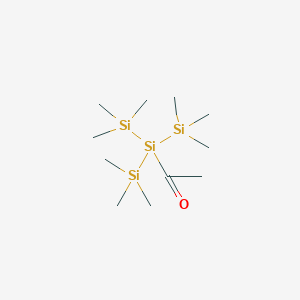![molecular formula C9H7N5 B14595862 4-Methyltetrazolo[1,5-a]quinoxaline CAS No. 61148-27-4](/img/structure/B14595862.png)
4-Methyltetrazolo[1,5-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyltetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the fusion of a tetrazole ring with a quinoxaline structure, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyltetrazolo[1,5-a]quinoxaline typically involves the azide cyclocondensation of 2-chloro-3-methylquinoxaline. This reaction is carried out by treating 2-chloro-3-methylquinoxaline with sodium azide in an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO), under reflux conditions . The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to yield the desired tetrazoloquinoxaline derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Methyltetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Oxidation Products: Quinoxalin-4-ones.
Reduction Products: Hydrazino derivatives.
Substitution Products: Tetrazoloquinoxaline derivatives.
科学研究应用
4-Methyltetrazolo[1,5-a]quinoxaline has garnered significant interest in scientific research due to its diverse applications:
作用机制
The mechanism of action of 4-Methyltetrazolo[1,5-a]quinoxaline involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to its ability to undergo oxidation and form reactive intermediates that can interact with cellular components. For instance, the oxidation of this compound leads to the formation of quinoxalin-4-ones, which can induce DNA damage and inhibit cell proliferation . The exact molecular targets and pathways involved in its action are still under investigation.
相似化合物的比较
4-Methyltetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoline: This compound shares a similar tetrazole-quinoline structure and exhibits comparable biological activities.
s-Triazolo[4,3-a]quinoxaline: Another related compound that undergoes similar oxidation reactions to form quinoxalin-4-ones.
Quinoxaline Derivatives: These include various substituted quinoxalines that are used in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group, which influences its reactivity and biological properties.
属性
CAS 编号 |
61148-27-4 |
|---|---|
分子式 |
C9H7N5 |
分子量 |
185.19 g/mol |
IUPAC 名称 |
4-methyltetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H7N5/c1-6-9-11-12-13-14(9)8-5-3-2-4-7(8)10-6/h2-5H,1H3 |
InChI 键 |
BVEPTXWZDNARLY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N3C1=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)

![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)





